Simvastatin acid-d9 (ammonium)

Bioanalysis LC-MS/MS Isotope Dilution

Simvastatin acid-d9 (ammonium) is a deuterium-labeled analog of simvastatin acid ammonium (Tenivastatin), the active β-hydroxy acid metabolite of the HMG-CoA reductase inhibitor prodrug simvastatin. The compound incorporates nine deuterium atoms (d9) into its molecular structure (C24H32D9NO6, MW 448.64), distinguishing it from the non-labeled parent compound (C25H43NO6, MW 453.61).

Molecular Formula C24H41NO6
Molecular Weight 448.6 g/mol
Cat. No. B12371469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin acid-d9 (ammonium)
Molecular FormulaC24H41NO6
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]
InChIInChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D;
InChIKeyAOIIYQZTRFOGNN-FASOEGAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simvastatin acid-d9 (ammonium): A Deuterated Stable Isotope-Labeled Standard for Quantitative Bioanalysis


Simvastatin acid-d9 (ammonium) is a deuterium-labeled analog of simvastatin acid ammonium (Tenivastatin), the active β-hydroxy acid metabolite of the HMG-CoA reductase inhibitor prodrug simvastatin . The compound incorporates nine deuterium atoms (d9) into its molecular structure (C24H32D9NO6, MW 448.64), distinguishing it from the non-labeled parent compound (C25H43NO6, MW 453.61) [1]. As a stable isotope-labeled internal standard, it is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable precise quantitation of simvastatin acid in biological matrices [2].

Why Unlabeled Simvastatin Acid or Alternative Statin Metabolites Cannot Replace Simvastatin acid-d9 (ammonium)


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects, ionization variability, and analyte recovery inconsistencies that plague biological sample analysis [1]. Unlabeled simvastatin acid (CAS 139893-43-9) or other statin metabolites (e.g., atorvastatin acid, lovastatin acid) cannot serve this function because they co-elute chromatographically with the target analyte and possess identical or overlapping mass transitions, making them indistinguishable in the mass spectrometer and thus unable to act as a proper internal standard [2]. The d9 label in Simvastatin acid-d9 (ammonium) introduces a +9 Da mass shift while preserving virtually identical physicochemical behavior, enabling reliable quantification without analytical interference [3].

Quantitative Evidence of Differentiation: Simvastatin acid-d9 (ammonium) vs. Analogous Compounds


Mass Spectrometric Differentiation: +9 Da Mass Shift Enables Reliable Analyte Quantification

Simvastatin acid-d9 (ammonium) differs from unlabeled simvastatin acid ammonium (Tenivastatin) by a predictable mass shift of +9 Da in LC-MS analysis [1]. This mass difference allows for distinct multiple reaction monitoring (MRM) transitions, enabling the deuterated compound to serve as an internal standard without chromatographic or mass spectral interference . In contrast, using a structurally distinct but unlabeled statin analog (e.g., lovastatin acid) introduces potential variability due to differential matrix effects and recovery [2].

Bioanalysis LC-MS/MS Isotope Dilution

OATP3A1 Substrate Specificity: Quantitative Uptake Kinetics for Transporter Studies

Simvastatin acid (the non-deuterated counterpart) is a characterized substrate of Organic Anion Transporting Polypeptide 3A1 (OATP3A1). In HEK293 cells overexpressing OATP3A1, simvastatin acid uptake was dose-dependent (0.1–100 μM) and saturable, exhibiting a Vmax of 108 ± 12 pmol/min/mg protein and an apparent Km of 10.5 ± 2.3 μM [1]. The deuterated analog (Simvastatin acid-d9 ammonium) is expected to exhibit identical transport kinetics due to the absence of a kinetic isotope effect on this carrier-mediated process, enabling its use as a stable isotope-labeled tracer for quantitative uptake studies . This contrasts with other statin acids like atorvastatin acid, which may exhibit different transporter affinities [2].

Drug Transport OATP3A1 Drug-Drug Interactions

Reactive Oxygen Species (ROS) Attenuation: Dose-Dependent Reduction in Human Cardiomyocytes

Simvastatin acid ammonium (Tenivastatin) exhibits a dose-dependent reduction in indoxyl sulfate-mediated reactive oxygen species (ROS) production in human cardiomyocytes (hCM). Treatment with 0.1–20 μM of simvastatin acid for 24 hours resulted in a significant decrease in ROS generation, ranging from 8.9% to 43% relative to control [1]. Simvastatin acid-d9 (ammonium) serves as a stable isotope-labeled analog for quantifying the unlabeled compound in mechanistic studies investigating this effect, while possessing no independent pharmacological activity itself .

Cardiovascular Oxidative Stress Inflammation

Pharmacokinetic Variability: Simvastatin Acid AUC Modulated by ABCB1 Haplotype

The area under the plasma concentration-time curve (AUC) for simvastatin acid is significantly influenced by ABCB1 haplotypes. In a study of 24 healthy Finnish volunteers, the simvastatin acid AUC(0-12h) was 60% larger in subjects with the ABCB1 TTT/TTT genotype compared to those with the CGC/CGC genotype (P < 0.05) [1]. This genetic variability directly impacts drug exposure and underscores the need for precise bioanalytical methods using labeled internal standards like Simvastatin acid-d9 (ammonium) to control for inter-individual analytical variability in pharmacokinetic studies [2].

Pharmacogenomics ABCB1 Bioavailability

P-glycoprotein (P-gp) Efflux Ratio: Simvastatin Acid vs. Atorvastatin Acid

Simvastatin acid (SVA) exhibits moderate P-glycoprotein (P-gp)-mediated efflux in directional transport assays across LLC-PK1 monolayers expressing human MDR1. The basolateral-to-apical (B→A) transport was 2.4 to 3.8 times higher than the apical-to-basolateral (A→B) transport [1]. For atorvastatin acid (AVA), the B→A/A→B ratio ranged from 3.0 to 6.4 [1]. This quantifiable difference in efflux ratio between two major statin acid metabolites informs the selection of appropriate analytical standards; Simvastatin acid-d9 (ammonium) is required for accurate quantification of SVA in such transport studies [2].

Drug Transport P-glycoprotein Efflux

Validated Research and Bioanalytical Applications for Simvastatin acid-d9 (ammonium)


LC-MS/MS Method Development and Validation for Simvastatin Acid Quantification

Simvastatin acid-d9 (ammonium) is employed as a stable isotope-labeled internal standard (SIL-IS) in the development and validation of LC-MS/MS methods for quantifying simvastatin acid in human plasma. Its use ensures robust correction for matrix effects, extraction variability, and ionization suppression, which are essential for achieving regulatory-compliant accuracy (e.g., 95.3-107.8% intra-batch accuracy) and precision (<4% CV) across a calibration range of 0.1-100 ng/mL [1].

Clinical Pharmacokinetic and Bioequivalence Studies of Simvastatin

In clinical pharmacokinetic (PK) and bioequivalence (BE) studies, accurate measurement of simvastatin acid concentrations is paramount due to inter-individual variability in drug exposure (e.g., 60% AUC increase linked to ABCB1 haplotype) [2]. Simvastatin acid-d9 (ammonium) is the gold-standard internal standard for these studies, enabling reliable determination of PK parameters (Cmax, AUC, Tmax, T1/2) and ensuring data integrity for regulatory submissions [3].

In Vitro Drug Transport and Drug-Drug Interaction (DDI) Assays

For mechanistic studies of drug transporters like OATP3A1 and P-gp, the deuterated analog allows precise quantification of simvastatin acid uptake or efflux in cellular models (e.g., HEK293-OATP3A1 or LLC-PK1-MDR1 cells). This is critical for determining kinetic parameters (Km, Vmax) or efflux ratios and assessing the impact of co-administered drugs on simvastatin acid disposition [4].

Pleiotropic Effect Studies: ROS Modulation in Cardiovascular Research

In studies investigating the non-lipid lowering (pleiotropic) effects of simvastatin, such as the attenuation of indoxyl sulfate-mediated reactive oxygen species (ROS) production in cardiomyocytes, Simvastatin acid-d9 (ammonium) can be used as an analytical standard to correlate the observed pharmacological effect (e.g., 8.9-43% ROS reduction) with the precise intracellular or extracellular concentration of the active metabolite .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simvastatin acid-d9 (ammonium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.